[(4-Nitrobenzyl)thio]acetic acid
Overview
Description
[(4-Nitrobenzyl)thio]acetic acid is an organic compound with the molecular formula C9H9NO4S and a molecular weight of 227.24 g/mol . It is characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to a thioacetic acid moiety. This compound is solid in its physical form and is known for its applications in various fields of scientific research.
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
The compound contains a nitrobenzyl group, which is known to undergo reactions at the benzylic position . This suggests that [(4-Nitrobenzyl)thio]acetic acid may interact with its targets through nucleophilic attack at the benzylic carbon.
Pharmacokinetics
The compound’s physical properties, such as its solid state and predicted boiling point of 42939° C , may influence its bioavailability.
Result of Action
As it is used in proteomics research , it may have effects on protein structure or function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature, as suggested by its storage recommendation at room temperature
Biochemical Analysis
Biochemical Properties
[(4-Nitrobenzyl)thio]acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative reactions, such as those catalyzing the oxidation of benzylic positions . These interactions often involve the formation of thioester bonds, which are crucial for the compound’s biochemical activity.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, this compound has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit enzymes involved in nucleophilic substitution reactions, thereby affecting the overall biochemical pathway . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biochemical activities . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At high doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have also been observed, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the oxidation of benzylic positions, leading to changes in the levels of key metabolites . Additionally, this compound can affect the overall metabolic balance by modulating the activity of enzymes involved in energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within cells can also influence its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: [(4-Nitrobenzyl)thio]acetic acid can be synthesized through the reaction of 4-nitrobenzyl chloride with mercaptoacetic acid in the presence of aqueous sodium hydroxide and tetrahydrofuran (THF) at 50°C. The reaction mixture is then cooled, diluted with water, and extracted with diethyl ether to remove excess halide. The aqueous layer is further extracted with ethyl acetate and citric acid, followed by drying and evaporation to yield the compound as a pale yellow solid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves similar reaction conditions as described above, with potential scaling up of the process to accommodate larger quantities.
Chemical Reactions Analysis
Types of Reactions: [(4-Nitrobenzyl)thio]acetic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using dihydrogen peroxide and acetic acid at room temperature.
Common Reagents and Conditions:
Oxone: Used for oxidation reactions.
Dihydrogen peroxide and acetic acid: Used for reduction reactions.
Potassium hydroxide and dimethyl sulfoxide: Used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of corresponding amines or alcohols.
Scientific Research Applications
[(4-Nitrobenzyl)thio]acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- [(4-Nitrophenyl)thio]acetic acid
- [(4-Nitrobenzyl)thio]propionic acid
- [(4-Nitrobenzyl)thio]butyric acid
Comparison: [(4-Nitrobenzyl)thio]acetic acid is unique due to its specific combination of a nitrobenzyl group and a thioacetic acid moiety. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the nitro group enhances its oxidative potential, while the thioacetic acid moiety provides a versatile site for chemical modifications.
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c11-9(12)6-15-5-7-1-3-8(4-2-7)10(13)14/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBACFDMVHJLUGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287527 | |
Record name | [(4-nitrobenzyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6345-13-7 | |
Record name | 6345-13-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(4-nitrobenzyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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